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Compound of Interest

4,5-Dihydroxynaphthalene-2,7-
Compound Name:
disulfonic acid

Cat. No.: B090061

Introduction

Formaldehyde is a chemical compound with significant industrial applications, but it is also
recognized as a human carcinogen and is not a permitted food additive.[1][2] Its presence in
food can occur through environmental contamination, as a metabolite, or from its illegal use as
a preservative.[1][2] Therefore, accurate and reliable methods for detecting and quantifying
formaldehyde in various food matrices are crucial for ensuring consumer safety.

The chromotropic acid method is a well-established and widely used spectrophotometric
technique for the determination of formaldehyde.[3][4] This method is favored for its simplicity,
sensitivity, selectivity, and cost-effectiveness.[3] The principle of the method is based on the
reaction of formaldehyde with chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic
acid) in the presence of a strong acid, typically concentrated sulfuric acid.[2][3] This reaction
produces a characteristic purple-colored monocationic chromogen, and the intensity of the
color, which is proportional to the formaldehyde concentration, is measured using a
spectrophotometer.[5]

Principle of the Method

In a highly acidic environment provided by concentrated sulfuric acid, formaldehyde reacts with
two molecules of chromotropic acid to form a stable purple-colored complex.[2][3] The
absorbance of this resulting solution is measured at its wavelength of maximum absorbance
(Amax), which is typically around 570-580 nm.[5][6] Quantification is achieved by comparing the
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absorbance of the sample to a calibration curve prepared from standard formaldehyde
solutions.[6] The method is highly selective for formaldehyde, with minimal interference from
other aldehydes.[4]

Quantitative Data Summary

The performance of the chromotropic acid method for formaldehyde determination can vary
depending on the specific protocol and the food matrix being analyzed. The following table
summarizes key quantitative parameters reported in various studies.
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Food

Parameter Reported Value(s) . Reference
Matrix/Sample Type
Cheese, Food
571 nm, 574 nm, 580 )
Wavelength (Amax) Simulants, General, [21[4]1[5][6]
nm, 535 nm
Disinfectants
Linearity Range 0.03 - 7.00 mg/L General [3]
Disinfectants/Hair
3.0-11.0 mg/L [4]
Products
3.0 - 30.0 mg/kg Food Simulants [6]
0.4 -2.0 ppm Cheese [2]
5-50 ppm General [7]
Limit of Detection
0.005 mg/L General [3]
(LOD)
1 ppm General (Qualitative) [1]
0.8 - 3.0 mg/kg Food Simulants [6]
2.55 ppm General [718]
Limit of Quantification
3.190 mg/L Cheese [2]
(LOQ)
Food Simulants
Repeatability (r) 0.1 - 0.5 mg/kg (Water, Acetic Acid, [6]

Ethanol, Olive Oil)

Experimental Protocols
Protocol 1: Qualitative Screening for Formaldehyde in

Food

This protocol is adapted from the Association of Official Analytical Chemists (AOAC) methods

and is suitable for rapid screening to determine the presence of formaldehyde.[1][9]
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1. Sample Preparation (Distillation)

e Solid or Semi-solid Samples: Macerate 100 g of the sample with 100 mL of distilled water in
a mortar.[1][9]

e Liquid Samples: Use 200 mL of the liquid sample.[1][9] For milk, dilute 100 mL with 100 mL
of water.[9]

o Transfer the prepared sample to an 800 mL Kjeldahl flask.[1]

 Acidify the sample with phosphoric acid, adding 1 mL in excess.[1][9]

o Connect the flask to a condenser through a trap.[1][9]

o Slowly distill approximately 50 mL of the sample.[1][9]

2. Colorimetric Test

o Place 5 mL of the chromotropic acid reagent (see Reagent Preparation) into a test tube.[1][9]
e Add 1 mL of the collected distillate to the test tube and mix.[1]

e Place the test tube in a boiling water bath for 15 minutes.[1][9]

o Observation: The appearance of a light to deep purple color indicates the presence of
formaldehyde.[1][9] The intensity of the color is proportional to the amount of formaldehyde
present.[1]

Protocol 2: Quantitative Spectrophotometric Analysis of
Formaldehyde

This protocol provides a method for the quantitative determination of formaldehyde
concentration.

1. Sample Preparation

o Prepare the food sample and collect the distillate as described in Protocol 1, Step 1.
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(621

. Preparation of Calibration Standards

Prepare a stock solution of formaldehyde. The exact concentration should be determined by
a primary method like iodometric titration.[3]

From the stock solution, prepare a series of standard solutions with known formaldehyde
concentrations (e.g., ranging from 0.5 to 10 mg/L) by diluting with distilled water.[2][6]

. Color Development

Pipette 1.0 mL of the sample distillate into a glass-stoppered tube.[6]

In separate tubes, pipette 1.0 mL of each standard solution and a blank (1.0 mL of distilled
water).[6]

To each tube, add 1.0 mL of the 0.5% chromotropic acid solution (see Reagent Preparation)
and mix.[6]

Carefully and slowly add 8 mL of concentrated sulfuric acid (75% or greater, depending on
the specific method) to each tube, ensuring to mix well.[5][6] Caution: This step is highly
exothermic and should be performed in an ice bath with appropriate safety precautions.

Place the tubes in a water bath at 60°C for 20 minutes or a boiling water bath for 15 minutes,
depending on the method.[1][6]

Remove the tubes and allow them to cool to room temperature for at least one hour.[6]

. Spectrophotometric Measurement

Set the spectrophotometer to the predetermined wavelength of maximum absorbance (e.g.,
574 nm).[6]

Use the reagent blank to zero the spectrophotometer.[6]

Measure the absorbance of each standard solution and the sample solution.[6]

. Quantification
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Plot a calibration curve of absorbance versus the concentration of the formaldehyde
standards.[6]

Determine the concentration of formaldehyde in the sample distillate by interpolating its
absorbance value on the calibration curve.

Calculate the final concentration of formaldehyde in the original food sample, accounting for
any dilution factors used during sample preparation.

Reagent Preparation

Chromotropic Acid Reagent (0.5% w/v): Dissolve 500 mg of chromotropic acid disodium salt
dihydrate in a 100 mL volumetric flask and make up to the mark with distilled water. This
solution should be prepared fresh on the day of use.[6]

Sulfuric Acid (72%): Carefully pour 150 mL of concentrated sulfuric acid (98%) into 100 mL of
distilled water in a flask, while cooling the flask in an ice bath.[1]

Sulfuric Acid (75%): Measure 100 mL of water and add concentrated sulfuric acid to make a
total volume of 400 mL.[6]

Standard Formaldehyde Solution: A stock solution can be prepared from a commercial
formaldehyde solution (e.g., 37%). Its exact concentration must be verified using a standard
titration method.[3] Working standards are prepared by diluting this stock solution.

Visualizations
Experimental Workflow
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Sample Preparation
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Caption: Workflow for formaldehyde analysis in food using the chromotropic acid method.
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Chemical Reaction Principle
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Caption: Reaction of formaldehyde with chromotropic acid in a strong acid medium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: Chromotropic Acid Method for
Formaldehyde Analysis in Food]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090061#application-of-chromotropic-acid-in-food-
analysis-for-formaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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